trans-4-Morpholinocyclohexanol hydrochloride

solubility salt form formulation development

Sourcing stereochemically pure trans-4-morpholinocyclohexanol hydrochloride is critical for IRAK inhibitor programs, where incorrect cis or regioisomeric impurities derail coupling stereochemistry and invalidate pharmacological profiles. This (1r,4r)-trans HCl salt provides the exact 180° dihedral orientation required for quinazoline/quinoline scaffold assembly. - 97% purity; MW 221.72 g/mol (HCl salt basis) for accurate stoichiometry - 2 H-bond donors enable salt metathesis and co-crystal screening; TPSA 32.7 Ų - Room-temperature stability eliminates cold-chain logistics; ambient shipping

Molecular Formula C10H20ClNO2
Molecular Weight 221.725
CAS No. 1588441-09-1
Cat. No. B592372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Morpholinocyclohexanol hydrochloride
CAS1588441-09-1
Molecular FormulaC10H20ClNO2
Molecular Weight221.725
Structural Identifiers
SMILESC1CC(CCC1N2CCOCC2)O.Cl
InChIInChI=1S/C10H19NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9-10,12H,1-8H2;1H
InChIKeyASDRUTOIJIFPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Comparators


trans-4-Morpholinocyclohexanol hydrochloride (CAS 1588441-09-1) is a morpholine-substituted cyclohexanol derivative supplied as a hydrochloride salt, with a molecular formula of C₁₀H₂₀ClNO₂ and a molecular weight of 221.72 g/mol [1]. The compound exists as the (1r,4r)-trans stereoisomer, which places the morpholine and hydroxyl substituents on opposite faces of the cyclohexane ring [1]. The most relevant comparators for this compound are: (i) the free base, trans-4-Morpholinocyclohexanol (CAS 1228947-14-5), which lacks the hydrochloride counterion; (ii) the cis isomer, cis-4-Morpholin-4-yl-cyclohexanol (CAS 862730-49-2), which bears the same substituents but in the cis configuration; and (iii) positional isomer trans-2-morpholinocyclohexanol (CAS 14909-79-6), where the morpholine group is at the 2-position rather than the 4-position.

Why Generic Substitution Fails


Simple substitution of trans-4-Morpholinocyclohexanol hydrochloride with the free base, cis isomer, or 2-substituted regioisomer is chemically inadvisable and scientifically indefensible because these alternatives differ in at least two critical quality attributes that govern both solution-phase behaviour and downstream synthetic utility. The hydrochloride salt provides a predicted aqueous solubility profile (3.69 mg/mL via ESOL) that is fundamentally distinct from the free base (16.6 mg/mL) , affecting dissolution rates in aqueous reaction media and complicating stoichiometric calculations in salt-sensitive chemistries. The trans configuration is explicitly required for intermediates leading to IRAK inhibitor pharmacophores, where the spatial orientation of the morpholine moiety relative to the cyclohexanol scaffold dictates product stereochemistry in subsequent coupling steps [1]. The cis isomer (CAS 862730-49-2) introduces a different dipole moment and steric profile, which can alter reaction kinetics and product distributions. Furthermore, the 2-morpholinocyclohexanol regioisomer (CAS 14909-79-6) found in pH-sensitive fliposome research operates via a fundamentally different conformational switching mechanism that is irrelevant to IRAK-related synthetic pathways [2]. These differences are quantitative, reproducible, and consequential for any laboratory or production workflow.

Quantitative Differentiation Evidence


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of trans-4-morpholinocyclohexanol exhibits a predicted aqueous solubility (ESOL method) of 3.69 mg/mL (0.0166 mol/L), corresponding to a Log S value of −1.78, placing it in the 'Very Soluble' classification . In contrast, the free base trans-4-morpholinocyclohexanol (CAS 1228947-14-5) has a predicted solubility of 16.6 mg/mL (0.0894 mol/L) with a Log S of −1.05, also 'Very Soluble' but approximately 4.5 times more soluble by mass concentration . While counterintuitive (free base is more soluble than the HCl salt in this ESOL prediction), this quantitative difference means that 1 g of the HCl salt delivers the equivalent of approximately 0.835 g of free base upon neutralization, necessitating molar correction in stoichiometric calculations.

solubility salt form formulation development aqueous reaction media

Lipophilicity Differential: Salt vs. Free Base

The computed consensus Log P (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods) for trans-4-morpholinocyclohexanol hydrochloride is 0.83, with individual method values ranging from 0.0 (iLOGP) to 1.17 (SILICOS-IT) . For the free base, the consensus Log P is 0.90, with a notably higher iLOGP of 2.25 versus 0.0 for the salt . The most significant divergence is in the iLOGP value (2.25 vs. 0.0), a 2.25-log-unit difference reflecting the impact of the protonated morpholine nitrogen on in-house physics-based lipophilicity predictions. This differential directly affects reversed-phase HPLC retention times, liquid-liquid extraction efficiency, and predicted membrane permeability in any downstream biological assays.

lipophilicity Log P salt form chromatography partition coefficient

Stereochemical Configuration: Trans vs. Cis Isomer

The stereochemistry of trans-4-morpholinocyclohexanol hydrochloride is explicitly defined by the SMILES notation O[C@H]1CC[C@H](N2CCOCC2)CC1.[H]Cl, where the [C@H] stereodescriptors at positions 1 and 4 of the cyclohexane ring unambiguously assign the (1r,4r)-trans relative configuration . In contrast, the cis isomer (CAS 862730-49-2) carries the (1s,4s) configuration where both substituents are on the same face of the ring . This trans configuration is not a trivial stereochemical nuance: patent literature explicitly describes trans-4-morpholinocyclohexanol (the free base precursor) as a reagent used in the preparation of quinazoline and quinoline derivatives that act as interleukin-1 receptor-associated kinase (IRAK) inhibitors, where the spatial disposition of the morpholine group relative to the hydroxyl attachment point governs the geometry of the final pharmacophore [1]. The cis isomer would produce a different dihedral angle at the point of coupling, yielding a distinct and potentially inactive stereoisomer of the final IRAK inhibitor.

stereochemistry trans configuration IRAK inhibitor quinazoline synthesis isomer purity

Purity and Analytical QC Differentiation

Commercially available trans-4-morpholinocyclohexanol hydrochloride is supplied at a standard purity of 95% (HPLC), with vendors such as Bidepharm providing batch-specific quality control reports employing orthogonal analytical methods — NMR, HPLC, and GC . An alternative supply from CymitQuimica offers a purity of 97% for the same compound, demonstrating inter-vendor purity variability of 2 percentage points . The free base (CAS 1228947-14-5) is also supplied at 95% standard purity , but its QC does not include chloride content determination, which is relevant for salt-sensitive downstream chemistries. The cis isomer (862730-49-2) is commercially available at 97% purity, but no vendor currently publishes batch-specific multi-method QC reports at the level documented for the trans-HCl salt .

purity quality control batch certification NMR HPLC GC

Storage Stability: Salt vs. Free Base

trans-4-Morpholinocyclohexanol hydrochloride is reported to be stable when sealed in a dry environment at room temperature [1]. Multiple vendors specify room temperature storage conditions for this compound [1]. In contrast, the free base trans-4-morpholinocyclohexanol (CAS 1228947-14-5) is specified for storage at −20°C by at least one major supplier, with other vendors recommending 2–8°C with protection from light and moisture [2][3]. This temperature differential (room temperature vs. −20°C or 2–8°C) has direct implications for shipping logistics, particularly for international orders where cold-chain maintenance adds cost and risk of temperature excursion.

storage stability shelf life cold chain room temperature logistics

Hydrogen Bond Donor/Acceptor Profile

The hydrochloride salt presents 2 hydrogen bond donors (versus 1 for the free base) and 3 hydrogen bond acceptors (identical to the free base), as computed by Cactvs 3.4.8.24 and reported in PubChem [1]. The additional H-bond donor arises from the protonated morpholine nitrogen (N⁺–H), which is absent in the free base. The free base (CAS 1228947-14-5) has 1 H-bond donor and 3 H-bond acceptors [2]. The topological polar surface area (TPSA) is identical at 32.7 Ų for both forms (computed from Ertl P. et al. 2000 J. Med. Chem.), indicating that the salt form modifies the H-bond donor count without altering the overall polar surface area [1][2]. The heavy atom count increases from 13 (free base) to 14 (HCl salt), reflecting the incorporation of chloride [1].

hydrogen bonding salt form crystallinity co-crystal formation physicochemical profiling

Ideal Procurement Scenarios


IRAK Inhibitor Pharmacophore Synthesis

When synthesizing interleukin-1 receptor-associated kinase (IRAK) inhibitors based on quinazoline or quinoline scaffolds, the trans stereochemistry of the morpholinocyclohexanol moiety is stereochemically required. The (1r,4r)-trans configuration of the HCl salt ensures that the morpholine and hydroxyl groups maintain the correct spatial orientation (180° dihedral) needed for subsequent coupling reactions that preserve stereochemistry in the final pharmacophore. Using the cis isomer or the 2-substituted regioisomer would produce incorrect diastereomers with unvalidated pharmacological activity. The patent literature explicitly identifies trans-4-morpholinocyclohexanol as the reagent of choice for this application [1].

Aqueous-Phase Synthesis with Controlled Solubility

In synthetic procedures where the reaction is conducted in aqueous or mixed aqueous-organic media, the HCl salt delivers a predicted solubility of 3.69 mg/mL (ESOL), which is 4.5-fold lower than the free base (16.6 mg/mL) . This lower but well-defined solubility can be advantageous for controlled dissolution in biphasic systems or for reactions where gradual release of the morpholinocyclohexanol moiety is desired. The known molecular weight of 221.72 g/mol (versus 185.26 g/mol for the free base) must be used for precise stoichiometric calculations; failure to account for the 19.6% mass difference contributed by HCl leads to systematic under-dosing of the morpholinocyclohexanol component .

Ambient Shipping and Storage for Multi-Site Programs

For distributed research programs where compounds are shipped between sites or stored in shared laboratory spaces without dedicated −20°C freezer capacity, the room-temperature stability of the HCl salt provides a logistical advantage. Unlike the free base, which requires storage at −20°C or 2–8°C depending on the supplier, the HCl salt is stable when sealed in dry conditions at ambient temperature [1]. This eliminates cold-chain shipping costs and reduces the risk of compound degradation from freezer failure or temperature excursion during transit.

Co-Crystal Engineering with Dual H-Bond Donor

The HCl salt possesses 2 hydrogen bond donors (versus 1 for the free base) due to the protonated morpholine nitrogen, while maintaining an identical TPSA of 32.7 Ų . This additional H-bond donor, combined with the ionic character of the hydrochloride, makes the salt form a superior candidate for co-crystal screening with acidic co-formers, salt metathesis studies, or solid-form screening campaigns where enhanced crystal lattice energy is desired. The free base, with only 1 H-bond donor, offers a more limited supramolecular synthon repertoire for crystal engineering .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-Morpholinocyclohexanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.